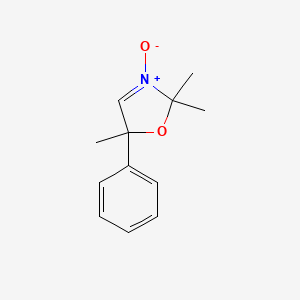
2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes three methyl groups, a phenyl group, and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable α-haloketone with an amide can lead to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydrooxazoles.
Scientific Research Applications
2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-3-oxazoline: Similar in structure but lacks the phenyl group.
Phenol, 2,3,5-trimethyl-: Contains a phenyl group but differs in the functional groups attached to the ring.
Uniqueness
2,2,5-Trimethyl-3-oxo-5-phenyl-2,5-dihydro-1,3lambda~5~-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group and the keto group in the oxazole ring makes it particularly versatile in various applications.
Properties
CAS No. |
62344-85-8 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2,2,5-trimethyl-3-oxido-5-phenyl-1,3-oxazol-3-ium |
InChI |
InChI=1S/C12H15NO2/c1-11(2)13(14)9-12(3,15-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
JXYFVOZEBSTCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1([N+](=CC(O1)(C)C2=CC=CC=C2)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















